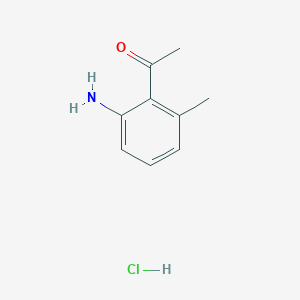
1-(2-Amino-6-methylphenyl)ethanonehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-methylphenyl)ethanonehydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a hydrochloride salt of 1-(2-amino-6-methylphenyl)ethanone, which is an aromatic ketone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-methylphenyl)ethanonehydrochloride typically involves the reaction of 2-amino-6-methylacetophenone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
- Dissolving 2-amino-6-methylacetophenone in a suitable solvent such as ethanol.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying it under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-methylphenyl)ethanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Amino-6-methylphenyl)ethanonehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methylphenyl)ethanonehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Amino-6-methylphenyl)ethanonehydrochloride can be compared with other similar compounds such as:
- 1-(2-Amino-4-methylphenyl)ethanonehydrochloride
- 1-(2-Amino-5-methylphenyl)ethanonehydrochloride
- 1-(2-Amino-3-methylphenyl)ethanonehydrochloride
These compounds share similar structural features but differ in the position of the methyl group on the aromatic ring. This difference can lead to variations in their chemical reactivity and biological activity, making this compound unique in its applications and properties .
Properties
CAS No. |
90943-28-5 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(2-amino-6-methylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-6-4-3-5-8(10)9(6)7(2)11;/h3-5H,10H2,1-2H3;1H |
InChI Key |
AEDSJBRKBZGCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


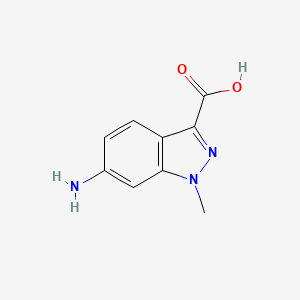

![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
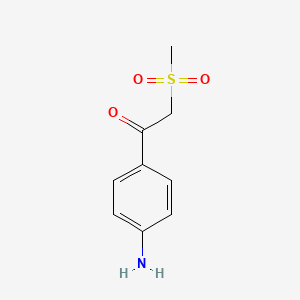
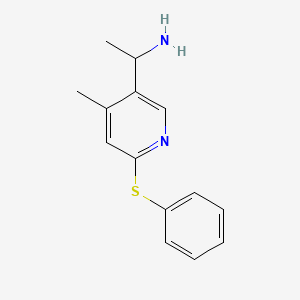
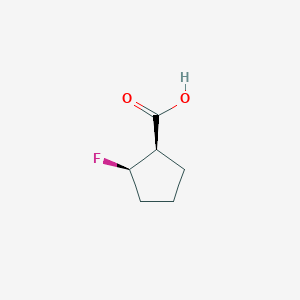
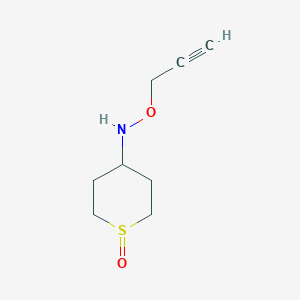

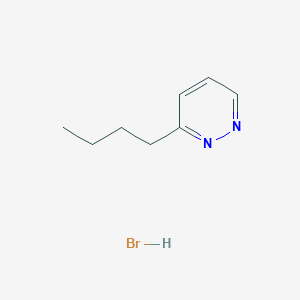
![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)
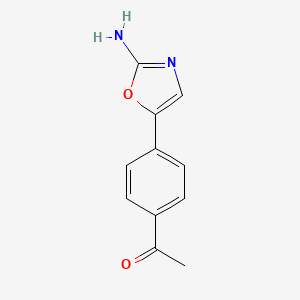
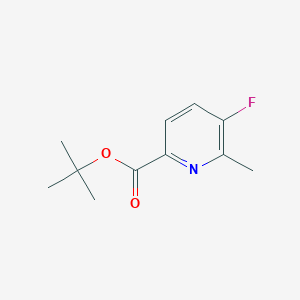
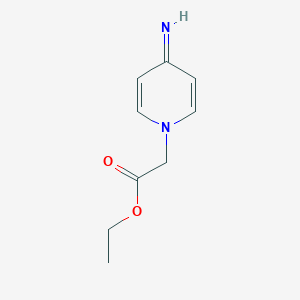
![1-[Amino(phenyl)methyl]cyclohexan-1-ol](/img/structure/B13006580.png)
